N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-3-30-17-10-6-15(7-11-17)23-18(28)12-26-13-22-20-19(21(26)29)24-25-27(20)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOJMQDNOWZMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves a multi-step process:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring. Commonly, this involves the reaction of 4-amino-5-cyano-1,2,3-triazole with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction, where p-tolyl chloride reacts with the triazolopyrimidine core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is typically introduced through a nucleophilic substitution reaction, where 4-ethoxyphenylamine reacts with an appropriate electrophilic intermediate.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides, nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves several steps:
- Formation of the Triazolopyrimidine Core : This involves cyclization reactions starting from precursors like 4-amino-5-cyano-1,2,3-triazole.
- Introduction of Substituents : The p-tolyl group can be introduced via Friedel-Crafts acylation using p-tolyl chloride in the presence of a Lewis acid catalyst.
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it a versatile intermediate for producing advanced materials.
Biology and Medicine
The compound shows promise in medicinal chemistry due to its potential therapeutic effects. Key areas of interest include:
- Anti-cancer Activity : The triazolopyrimidine core may inhibit specific kinases involved in cancer cell proliferation.
- Anti-inflammatory Properties : Modifications to the compound's structure can enhance its efficacy against inflammatory diseases.
- Antimicrobial Effects : Its interactions with microbial enzymes suggest potential applications in combating infections.
Research is ongoing to elucidate its mechanism of action and optimize its pharmacological profiles.
Industrial Applications
In industry, this compound can be utilized in developing new materials with specific properties due to its chemical versatility. Applications include:
- Polymer Production : It can serve as an intermediate in synthesizing polymers with tailored functionalities.
- Coatings and Advanced Materials : Its unique properties may lead to innovations in coatings that require specific durability or reactivity characteristics.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, its ability to interact with microbial enzymes can result in antimicrobial activity.
Comparison with Similar Compounds
Key Observations :
- The target’s 4-ethoxyphenyl group likely improves solubility compared to the hydrophobic coumarin-thiazolidinone hybrids in .
Physicochemical Properties
Crystallographic data from highlights the importance of substituents on packing density and stability:
- Compound: A thiazolo[3,2-a]pyrimidine ester with a trimethoxybenzylidene group exhibits a monoclinic crystal system (space group P2₁/c) and density of 1.432 g/cm³ . While structurally distinct, this underscores how bulky substituents (e.g., the target’s p-tolyl) could similarly influence crystallinity.
Biological Activity
N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound with potential biological activities due to its unique molecular structure. This compound belongs to the class of triazolopyrimidines, which have been studied for various pharmacological properties, including antimicrobial and anticancer activities. The molecular formula of this compound is , and it has a molecular weight of approximately 404.4 g/mol .
Structure and Properties
The structure of this compound features a triazolo-pyrimidine core with various substituents that enhance its biological activity. The presence of an ethoxyphenyl group and a p-tolyl moiety contributes to its reactivity and interaction with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C21H20N6O3 |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 863019-02-7 |
Antimicrobial Activity
Research indicates that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit biofilm formation by various bacterial strains, including Gram-positive and Gram-negative bacteria . The specific activity of this compound against specific pathogens remains to be fully elucidated.
Anticancer Potential
Triazolopyrimidine derivatives have also been explored for their anticancer potential. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms . Further research is needed to determine the specific effects of this compound on cancer cell lines.
Safety and Toxicity
The safety profile of this compound has not been extensively documented. However, similar compounds in the triazolopyrimidine class can exhibit toxicity towards eukaryotic cell lines at certain concentrations . It is essential to conduct further toxicity studies to establish safe dosage levels and potential side effects.
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have demonstrated promising results in preclinical trials. For example:
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of a series of triazolopyrimidine derivatives against biofilms formed by Pseudomonas aeruginosa and Staphylococcus aureus. Results indicated strong inhibitory effects at sub-micromolar concentrations.
- Anticancer Activity Assessment : Another study investigated the cytotoxic effects of triazolopyrimidine derivatives on various cancer cell lines (e.g., MCF-7 breast cancer cells). The derivatives exhibited significant growth inhibition compared to control groups.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?
Answer:
The compound’s triazolo-pyrimidine core suggests cyclocondensation strategies similar to those used for pyrimido-triazolo-pyrimidinones. For example, cyclocondensation of hydrazinyl-substituted intermediates with triethyl orthoesters in refluxing acetic acid (40–90% yields) is a validated method for analogous systems . To optimize purity:
- Use HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% trifluoroacetic acid).
- Monitor reaction progress via LC-MS to detect byproducts (e.g., incomplete cyclization intermediates).
- Recrystallize from ethanol/dioxane mixtures (as in thieno-pyrimidinone synthesis ).
Table 1: Key Reaction Parameters for Cyclocondensation
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Acetic acid | Facilitates cyclization |
| Temperature | Reflux (~118°C) | Higher yields, longer cycles |
| Stoichiometry | 1:1 hydrazine:orthoester ratio | Minimizes dimerization |
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in activity (e.g., IC50 variability) may arise from:
- Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates can inhibit targets. Use NMR (¹H/¹³C) and HRMS to confirm >98% purity .
- Assay conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) alter binding kinetics. Standardize protocols using SPR (Surface Plasmon Resonance) for kinetic validation .
- Cellular context : Cell-line-specific expression of metabolizing enzymes (e.g., CYP450s) may degrade the compound. Perform metabolic stability assays in hepatocyte models .
Example: If conflicting kinase inhibition data arise, validate using crystallography (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine structures ) to confirm binding mode consistency.
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Assign peaks for the ethoxyphenyl (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and triazolo-pyrimidine (δ 8.1–8.5 ppm for aromatic protons) moieties .
- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .
- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ (calculated exact mass: ~462.18 g/mol).
Advanced: How to design experiments to probe the mechanism of action (MOA) of this compound?
Answer:
- Target identification : Perform affinity chromatography with a biotinylated analog or thermal proteome profiling (TPP) to identify binding proteins .
- Kinetic studies : Use stopped-flow fluorescence to measure on/off rates for enzyme inhibition (e.g., kinases or phosphodiesterases) .
- In silico docking : Compare binding poses in AutoDock Vina using X-ray structures of homologous targets (e.g., pyrido[2,3-d]pyrimidin-4-one derivatives ).
Table 2: Key MOA Experimental Workflow
| Step | Technique | Outcome |
|---|---|---|
| Target ID | TPP + LC-MS/MS | Candidate protein list |
| Binding Validation | SPR or ITC | Binding constants (KD) |
| Functional Assay | Fluorescence polarization | IC50 and selectivity |
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing .
- First Aid : For skin contact, wash with soap/water (15 mins); if inhaled, move to fresh air and seek medical attention .
- Storage : Store at –20°C under argon to prevent hydrolysis of the acetamide group .
Advanced: How to optimize solubility and bioavailability for in vivo studies?
Answer:
- Solubility screening : Test in PEG-400, Captisol®, or cyclodextrin solutions. Use DLS (Dynamic Light Scattering) to confirm nanoformulation stability .
- Prodrug design : Introduce phosphate or ester groups at the ethoxyphenyl moiety for pH-sensitive release .
- PK/PD modeling : Use WinNonlin to correlate plasma half-life with dose regimens in rodent models .
Basic: What computational tools are suitable for preliminary SAR analysis?
Answer:
- QSAR : Build models in MOE using descriptors like logP, polar surface area, and H-bond donors .
- Docking : Use PyRx with PDB structures (e.g., 4HCP for kinase targets) to prioritize substituent modifications .
Advanced: How to address low reproducibility in crystallographic data?
Answer:
- Crystal growth : Optimize vapor diffusion with 2:1 dioxane/water mixtures, as in Ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine crystallization .
- Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) structures .
- Refinement : Apply SHELXL with anisotropic displacement parameters for heavy atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
